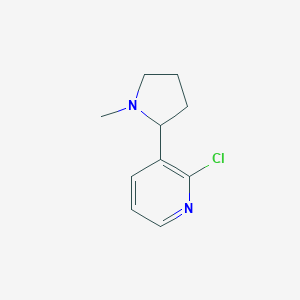

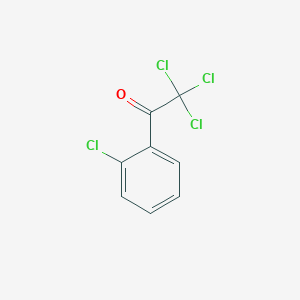

![molecular formula C17H22N4OS B031971 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine CAS No. 138564-61-1](/img/structure/B31971.png)

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of piperazine derivatives, including the one of interest, often involves intricate procedures that aim to introduce specific functional groups to achieve desired biological activities. A notable example involves the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, showcasing the diversity in substituents on the phenyl ring attached to the piperazine, which significantly influences allosteric enhancer activity for A1 adenosine receptors (Romagnoli et al., 2008). Another synthesis approach involves the Dieckmann cyclization route to produce piperazine-2,5-diones from substructures featuring terminal methylene adjacent to nitrogen, closing onto a carbonyl group (Aboussafy & Clive, 2012).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including our compound of interest, is characterized by intramolecular interactions that influence their chemical reactivity and biological activity. For example, certain piperazine compounds have been characterized by weak intramolecular C—H⋯N interactions and stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction, providing insights into the structural basis for their biological activities (Wang et al., 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that afford them unique properties. For instance, the synthesis of 2,6-bridged piperazine-3-ones through N-acyliminium ion chemistry illustrates the versatility of piperazine compounds in forming complex structures with potential therapeutic applications (Veerman et al., 2003).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. Studies on crystal engineering with 1,4-piperazine-2,5-diones have revealed polymorphic crystalline forms that exhibit different hydrogen-bonding networks, impacting their physical properties and potential for drug formulation (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity towards nucleophiles or electrophiles, are essential for understanding their biological activities. For instance, piperazine acts as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium, showcasing its role in facilitating reactions under environmentally benign conditions (Yousefi et al., 2018).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds with piperazine and thiophene structures have been studied for their antimicrobial properties. For instance, novel triazole derivatives, including those with piperazine subunits, have demonstrated good to moderate activities against various microorganisms. This suggests that similar compounds, such as the one , could potentially be explored for their antimicrobial efficacy (Bektaş et al., 2007).

Pharmaceutical Research

Thiophene and piperazine rings are commonly found in pharmaceuticals. An example includes the synthesis of thiophene-containing analogues of mianserin, highlighting the therapeutic potential of such compounds in treating depression or as sedatives. Research in this area indicates that structural analogues, including those with piperazine elements, may have significant pharmaceutical applications (Watthey et al., 1983).

Synthesis of Quinolone Derivatives

Quinolones, with piperazine substitutions, have been synthesized and evaluated for their antimicrobial properties. This type of research underscores the role of piperazine derivatives in developing new antibacterial agents, suggesting a potential research avenue for the compound (Patel et al., 2007).

Material Science Applications

Piperazine compounds are also significant in materials science, particularly in carbon dioxide capture technologies. Their stability and resistance to degradation make them suitable for environmental applications, such as in the development of novel solvents for CO2 capture (Freeman et al., 2010).

Enzyme Inhibition

Compounds with piperazine structures have been evaluated for their ability to inhibit specific enzymes, a crucial aspect of drug development. For example, novel piperazine derivatives have shown potential as non-selective inhibitors for acetyl-CoA carboxylase, an enzyme involved in lipid biosynthesis (Chonan et al., 2011).

Propiedades

IUPAC Name |

[2-(2-aminoanilino)-5-methylthiophen-3-yl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12-11-13(17(22)21-9-7-20(2)8-10-21)16(23-12)19-15-6-4-3-5-14(15)18/h3-6,11,19H,7-10,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVVXCDSGMPBCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501137162 |

Source

|

| Record name | [2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine | |

CAS RN |

138564-61-1 |

Source

|

| Record name | [2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138564-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

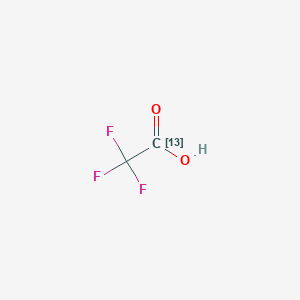

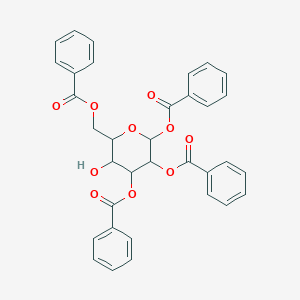

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)